2-(4-Chloro-3-fluorophenyl)-2-pentanol
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Overview
Description
2-(4-Chloro-3-fluorophenyl)-2-pentanol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-fluorophenyl)-2-pentanol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Reagents: 4-chloro-3-fluorobenzaldehyde, pentylmagnesium bromide, water for hydrolysis
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the phenyl ring to form cyclohexanol derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: Halogen exchange reactions where the chlorine or fluorine atoms are replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: 2-(4-Chloro-3-fluorophenyl)-2-pentanone
Reduction: 2-(4-Chloro-3-fluorocyclohexyl)-2-pentanol
Substitution: 2-(4-Iodo-3-fluorophenyl)-2-pentanol
Scientific Research Applications
2-(4-Chloro-3-fluorophenyl)-2-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-fluorophenyl)-2-butanol
- 2-(4-Chloro-3-fluorophenyl)-2-hexanol
- 2-(4-Chloro-3-fluorophenyl)-2-propanol
Uniqueness
2-(4-Chloro-3-fluorophenyl)-2-pentanol is unique due to its specific chain length and the presence of both chloro and fluoro substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFO/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWHHUSCSHQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C=C1)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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